Cas no 85483-97-2 ((S)-(+)-1-Benzyloxy-2-propanol)

(S)-(+)-1-Benzyloxy-2-propanol is a chiral secondary alcohol featuring a benzyl ether-protected hydroxyl group. Its enantiomerically pure (S)-(+) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The benzyloxy group enhances solubility in organic solvents while allowing selective deprotection under mild conditions. This compound is commonly employed in the preparation of chiral ligands, catalysts, and bioactive molecules. Its high optical purity and stability under standard storage conditions ensure reliable performance in stereoselective reactions. The structural versatility of (S)-(+)-1-Benzyloxy-2-propanol also facilitates its use in multi-step synthetic routes, offering precise control over stereochemistry in complex molecular frameworks.
(S)-(+)-1-Benzyloxy-2-propanol structure
85483-97-2 structure
Product Name:(S)-(+)-1-Benzyloxy-2-propanol
CAS No:85483-97-2
MF:C10H14O2
MW:166.216963291168
MDL:MFCD07367008
CID:720321
PubChem ID:24883780
Update Time:2025-10-29

(S)-(+)-1-Benzyloxy-2-propanol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(Benzyloxy)propan-2-ol
    • S-(+)-1-Benzyloxy-2-propanol
    • (S)-(+)-1-Benzyloxy-2-propanol
    • (S)-1-Benzyloxy-2-propanol
    • (S)-2-(BENZYLOXY)PROPAN-1-OL
    • 2-Propanol,1-(phenylmethoxy)-, (2S)-
    • (2S)-1-benzyloxypropan-2-ol
    • (R)-(-)-1-Benzyloxy-2-propanol
    • (R)-1-(Benzyloxy)propan-2-ol
    • (R)-1-O-Benzylpropylene glycol
    • (s)-(-)-1-Benzyloxy-2-propanol
    • (S)-(+)-1,2-Propanediol 1-benzyl ether
    • 2-Propanol,1-(phenylmethoxy)-,(2R)
    • Benzyl (S)-(+)-2-Hydroxypropyl Ether
    • 2-Propanol, 1-(phenylmethoxy)-, (2S)-
    • KJBPYIUAQLPHJG-VIFPVBQESA-N
    • (S)-1-benzyloxy-2-hydroxypropane
    • (2S)-1-(benzyloxy)propan-2-ol
    • (2S)-1-(Benzyloxy)-2-propanol
    • (+)-(S)-1-benzyloxy-2-propanol
    • CB0028
    • LS30228
    • (S)-(+)-1-Benzylox
    • (2S)-1-(Phenylmethoxy)-2-propanol (ACI)
    • 2-Propanol, 1-(phenylmethoxy)-, (S)- (ZCI)
    • (2S)-1-Phenylmethoxypropan-2-ol
    • A11414
    • EN300-6446057
    • 85483-97-2
    • (S)-(+)-1-Benzyloxy-2-propanol, 97%
    • CS-W017736
    • (S)-(+)-1-BENZYLOXY-2-PROPANOL 97
    • B4117
    • AKOS016843866
    • SCHEMBL2181772
    • DS-4548
    • MFCD07367008
    • (S)-1-O-Benzylpropylene glycol
    • MDL: MFCD07367008
    • Inchi: 1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
    • InChI Key: KJBPYIUAQLPHJG-VIFPVBQESA-N
    • SMILES: C(C1C=CC=CC=1)OC[C@@H](O)C

Computed Properties

  • Exact Mass: 166.09900
  • Monoisotopic Mass: 166.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.044 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 81°C/1mmHg(lit.)
  • Flash Point: Fahrenheit: 226.4 ° f < br / > Celsius: 108 ° C < br / >
  • Refractive Index: n20/D 1.510(lit.)
  • Solubility: Slightly soluble (13 g/l) (25 º C),
  • PSA: 29.46000
  • LogP: 1.58400
  • Optical Activity: [α]20/D +14.5°, c = 1 in chloroform

(S)-(+)-1-Benzyloxy-2-propanol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
  • Risk Phrases:R22

(S)-(+)-1-Benzyloxy-2-propanol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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abcr
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(S)-(+)-1-Benzyloxy-2-propanol, 96%; .
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(S)-(+)-1-Benzyloxy-2-propanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Reference
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

Production Method 2

Reaction Conditions
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
Reference
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydride
2.1 -
Reference
Stereochemical evidence for pseudorotation in the reaction of a phosphoric monoester
Buchwald, Stephen L.; et al, Journal of the American Chemical Society, 1984, 106(17), 4916-22

Production Method 4

Reaction Conditions
1.1 Reagents: Nickel ,  Sodium hypophosphite Solvents: Ethanol ,  Water
Reference
Reductive desulfurization using the Raney nickel-sodium hypophosphite combination system without racemization of a secondary alcohol
Nishide, Kiyoharu; et al, Tetrahedron Letters, 1996, 37(13), 2271-4

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 3 h, reflux
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 20 min, rt; 16 h, 50 - 55 °C
Reference
Synthesis of new enantiopure proton-ionizable crown ethers containing a dialkylhydrogenphosphate moiety
Kovacs, Ilona; et al, Tetrahedron: Asymmetry, 2006, 17(17), 2538-2547

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Reference
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Acetone ;  18 h, reflux
Reference
Copper-catalyzed cross-coupling of nonactivated secondary alkyl halides and tosylates with secondary alkyl Grignard reagents
Yang, Chu-Ting; et al, Journal of the American Chemical Society, 2012, 134(27), 11124-11127

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
2.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Reference
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Production Method 9

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Reference
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

Production Method 10

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Reference
Disparity in productive binding mode of the slow-reacting enantiomer determines the novel catalytic behavior of Candida antarctica lipase B
Xu, Tao; et al, Journal of Molecular Catalysis B: Enzymatic, 2010, 62(3-4), 288-296

Production Method 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Reference
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Production Method 12

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate ;  rt
Reference
Hierarchical Growth of Chiral Self-Assembled Structures in Protic Media
Brunsveld, L.; et al, Journal of the American Chemical Society, 2000, 122(26), 6175-6182

Production Method 13

Reaction Conditions
1.1 Reagents: Nickel Solvents: Ethanol
1.2 Reagents: Sodium hypophosphite Solvents: Water
Reference
A Raney nickel - sodium hypophosphite combination system for reductive desulfurization without racemization of optically active secondary alcohol
Node, Manabu; et al, Tetrahedron, 1997, 53(38), 12883-12894

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

Production Method 15

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(pentafluorophenyl)borinic acid Solvents: 1,4-Dioxane-d8 ;  10 min, rt
1.2 0.5 h, rt
Reference
Piers' borane-mediated hydrosilylation of epoxides and cyclic ethers
Zhang, Jianbo; et al, Chemical Communications (Cambridge, 2018, 54(52), 7243-7246

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylborane Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
Reference
Formation of higher-order structures of chiral poly(ethynylpyridine)s depending on size, temperature, and saccharide recognition
Abe, Hajime; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6930-6936

Production Method 17

Reaction Conditions
1.1 Reagents: Sucrose Solvents: Water
Reference
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

Production Method 18

Reaction Conditions
Reference
Structure-enantioselectivity relationships using neural networks for the reduction of carbonyl compounds with baker's yeast
Zakarya, D.; et al, Tetrahedron Letters, 1994, 35(28), 4985-8

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Preparation of optically active azophenolic crown ethers containing 1-phenylethane-1,2-diol and 2,4-dimethyl-3-oxapentane-1,5-diol as a chiral subunit: temperature-dependent enantiomer selectivity in the complexation with chiral amines
Ogasahara, Kazuko; et al, Journal of the Chemical Society, 1997, (21), 3227-3236

Production Method 20

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Diethyl ether ;  0 °C; 24 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C; 6 h, rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  3 h, rt
3.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  rt; 15 h, 80 °C
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 18 h, rt
Reference
Folding of a Donor-Containing Ionene by Intercalation with an Acceptor
De, Swati; et al, Chemistry - An Asian Journal, 2011, 6(1), 149-156

Production Method 21

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  1 h, 0 °C; 1.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  2 h
2.2 Catalysts: Tetrabutylammonium chloride ;  rt; 1 h, 80 °C
3.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  overnight, rt
Reference
Identification of Absolute Helical Structures of Aromatic Multilayered Oligo(m-phenylurea)s in Solution
Kudo, Mayumi; et al, Journal of Organic Chemistry, 2009, 74(21), 8154-8163

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Triacylglycerol lipase Solvents: Cyclohexane ;  rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  6 min, rt
1.3 4 min, rt
1.4 1 h, 40 °C
Reference
Synthesis of (R)-propane-1,2-diol from lactides by dynamic kinetic resolution
Shuklov, Ivan A.; et al, Tetrahedron Letters, 2014, 55(24), 3495-3497

Production Method 23

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Hexane ;  30 °C
Reference
The enantiomer ratio strongly depends on the alkyl part of the acyl donor in transesterification with lipase B from Candida antarctica
Hoff, Baard H.; et al, Tetrahedron: Asymmetry, 1996, 7(11), 3187-3192

(S)-(+)-1-Benzyloxy-2-propanol Raw materials

(S)-(+)-1-Benzyloxy-2-propanol Preparation Products

(S)-(+)-1-Benzyloxy-2-propanol Suppliers

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(CAS:85483-97-2)(S)-(+)-1-Benzyloxy-2-propanol
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Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):245.0/808.0
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Additional information on (S)-(+)-1-Benzyloxy-2-propanol

Compound CAS No 85483-97-2: (S)-(+)-1-Benzyloxy-2-propanol

(S)-(+)-1-Benzyloxy-2-propanol, also known by its CAS number 85483-97-2, is a chiral alcohol with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and advanced materials.

The structure of (S)-(+)-1-Benzyloxy-2-propanol consists of a benzyl group attached to an oxygen atom, which is further connected to a propanol backbone. This arrangement imparts the molecule with both hydrophilic and hydrophobic properties, making it versatile for various chemical transformations. The stereochemistry at the chiral center is critical, as it determines the compound's optical activity and interactions with biological systems.

Recent advancements in asymmetric synthesis have enabled the efficient production of (S)-(+)-1-Benzyloxy-2-propanol with high enantiomeric excess. Researchers have employed catalytic asymmetric epoxidation and subsequent ring-opening reactions to achieve this. These methods not only enhance the yield but also reduce the environmental footprint compared to traditional synthetic routes.

In terms of applications, (S)-(+)-1-Benzyloxy-2-propanol has been extensively used as a chiral building block in drug discovery programs. Its ability to participate in various nucleophilic and electrophilic reactions makes it an invaluable component in constructing complex molecular architectures. For instance, it has been utilized in the synthesis of β-lactam antibiotics, where its stereochemistry ensures the correct configuration at critical positions.

Beyond pharmaceuticals, this compound has found applications in material science, particularly in the development of chiral catalysts and liquid crystals. Its unique combination of chirality and functional groups allows for the creation of materials with tailored optical and electronic properties.

Recent studies have also explored the use of (S)-(+)-1-Benzyloxy-2-propanol in green chemistry initiatives. By incorporating this compound into bio-based polymers, researchers aim to develop sustainable materials that degrade efficiently under environmental conditions.

In conclusion, (S)-(+)-1-Benzyloxy-2-propanol (CAS No 85483-97-2) is a versatile chiral alcohol with wide-ranging applications across multiple disciplines. Its stereochemical properties and reactivity make it an essential component in modern chemical synthesis and material development.

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(CAS:85483-97-2)(S)-(+)-1-Benzyloxy-2-propanol
A841342
Purity:99%/99%
Quantity:25g/100g
Price ($):245.0/808.0
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